molecular formula C10H9FO2 B13047499 8-Fluoro-7-methylchroman-4-one

8-Fluoro-7-methylchroman-4-one

Cat. No.: B13047499
M. Wt: 180.17 g/mol
InChI Key: LPGIYVAZRJNXPF-UHFFFAOYSA-N
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Description

8-Fluoro-7-methylchroman-4-one is a synthetic organic compound belonging to the class of chromanones Chromanones are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-7-methylchroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxyacetophenone with a fluorinated methylating agent in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the chromanone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-7-methylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 8-Fluoro-7-methylquinone.

    Reduction: Formation of 8-Fluoro-7-methylchromanol.

    Substitution: Formation of various substituted chromanones depending on the nucleophile used.

Scientific Research Applications

8-Fluoro-7-methylchroman-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 8-Fluoro-7-methylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-8-methylchroman-4-one
  • 7-Methylchroman-4-one
  • 8-Fluoro-7-methylquinone

Uniqueness

8-Fluoro-7-methylchroman-4-one is unique due to the presence of both fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methyl group can affect its binding affinity to molecular targets.

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

8-fluoro-7-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9FO2/c1-6-2-3-7-8(12)4-5-13-10(7)9(6)11/h2-3H,4-5H2,1H3

InChI Key

LPGIYVAZRJNXPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)CCO2)F

Origin of Product

United States

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